6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Catalog No.
S2996521
CAS No.
924213-53-6
M.F
C17H17N3O2
M. Wt
295.342
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4...

CAS Number

924213-53-6

Product Name

6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

IUPAC Name

6-(4-methylphenyl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid

Molecular Formula

C17H17N3O2

Molecular Weight

295.342

InChI

InChI=1S/C17H17N3O2/c1-10(2)20-16-14(9-18-20)13(17(21)22)8-15(19-16)12-6-4-11(3)5-7-12/h4-10H,1-3H3,(H,21,22)

InChI Key

JFJBTWMEPMYGPG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(C)C)C(=C2)C(=O)O

solubility

not available

6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound characterized by a pyrazolo[3,4-b]pyridine core structure. This compound features a 4-methylphenyl group and an isopropyl group at the 1-position, along with a carboxylic acid functional group at the 4-position of the pyridine ring. Its molecular formula is C16H18N2O2C_{16}H_{18}N_2O_2 with a molecular weight of approximately 270.33 g/mol. The presence of multiple functional groups contributes to its potential reactivity and biological activity.

There is no current information available on the specific mechanism of action of this compound. However, based on the presence of the pyrazolo[3,4-b]pyridine core, it is possible that it could interact with enzymes or other biomolecules containing similar ring systems []. Further research is needed to elucidate its potential biological activity.

Future Research Directions

  • Synthesis and purification of 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid.
  • Investigation of its physical and chemical properties.
  • Exploration of its potential biological activity through in vitro and in vivo studies.
  • Computational modeling to predict its interactions with biomolecules.

The chemical reactivity of 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can be influenced by its functional groups. Common reactions include:

  • Oxidation: The isopropyl group can undergo oxidation to form ketones or alcohols.
  • Reduction: The carboxylic acid may be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  • Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for the introduction of additional functional groups.

Common reagents for these reactions include potassium permanganate for oxidation, and lithium aluminum hydride for reduction.

Compounds similar to 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid have been studied for various biological activities, including:

  • Enzyme inhibition: Such compounds may interact with specific enzymes, potentially inhibiting their activity.
  • Antimicrobial properties: Some derivatives exhibit antimicrobial effects, making them candidates for pharmaceutical applications.
  • Anticancer activity: Pyrazolo[3,4-b]pyridine derivatives have shown promise in cancer research due to their ability to modulate signaling pathways involved in tumor growth.

The synthesis of 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves several steps:

  • Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with an appropriate diketone under acidic or basic conditions.
  • Construction of the Pyridine Ring: The pyrazole intermediate can then be reacted with suitable aldehydes or ketones to form the pyridine structure.
  • Functionalization: The introduction of the carboxylic acid group and the methyl and isopropyl substituents can be accomplished through various organic reactions such as alkylation and acylation.

Optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for achieving high yields and purity in the final product.

6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, this compound may serve as a lead in drug discovery targeting various diseases.
  • Research Chemicals: It can be utilized in laboratory settings for studying enzyme interactions and biological pathways.
  • Material Science: Its unique structure may also find applications in developing new materials with specific electronic or optical properties.

Interaction studies focus on how 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid interacts with biological targets. These studies typically involve:

  • Binding Assays: Evaluating how well the compound binds to specific enzymes or receptors.
  • Cell Line Studies: Investigating the effects of the compound on various cell lines to assess its potential therapeutic benefits.
  • Mechanistic Studies: Understanding the biochemical pathways affected by this compound to elucidate its mode of action.

These studies are crucial for determining the therapeutic viability and safety profile of the compound.

Several compounds share structural similarities with 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid. Here is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
6-(3-methylphenyl)-3-(3-nitrophenyl)-2H-pyrazolo[3,4-b]pyridineC20H14N4O4Contains nitro substituents which may enhance biological activity
1-(2-fluorophenyl)-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridineC19H16FN3O2Presence of fluorine which influences electronic properties
1-ethyl-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridineC13H12N2O2Features a furan ring that imparts distinct properties

The unique combination of substituents (methyl and isopropyl groups) on the aromatic rings and their specific positioning influence both chemical reactivity and biological activity, making 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid distinct from other similar compounds.

The pyrazolo[3,4-b]pyridine scaffold, a bicyclic heterocycle fusing pyrazole and pyridine rings, was first synthesized in 1908 by Ortoleva through the reaction of diphenylhydrazone with pyridine in the presence of iodine. Early derivatization efforts focused on simple substitutions, such as Bulow’s 1911 synthesis of N-phenyl-3-methyl variants via condensation of 1-phenyl-3-methyl-5-aminopyrazole with 1,3-diketones. For much of the 20th century, research remained sporadic, limited to exploring tautomeric equilibria (1H- vs. 2H-forms) and basic physicochemical properties.

The scaffold’s medicinal potential became apparent in the late 1990s with the discovery of its kinase inhibitory properties. By the 2000s, over 2400 patents highlighted its utility in targeting tropomyosin receptor kinases (TRKs), cyclin-dependent kinases, and vascular endothelial growth factor receptors. A pivotal advancement occurred in 2022 with the development of Fe3O4@MIL-101(Cr)-N(CH2PO3)2-catalyzed synthetic routes, enabling efficient production of novel pyrazolo[3,4-b]pyridines with diverse substituents. As of 2023, more than 300,000 derivatives have been documented, with 156,660 evaluated for therapeutic applications.

Table 1: Milestones in Pyrazolo[3,4-b]Pyridine Derivative Development

YearDevelopmentSignificance
1908First synthesis by OrtolevaEstablished core scaffold
1911Bulow’s N-phenyl derivativesEarly substitution pattern exploration
2008–2013Surge in kinase inhibitor patentsValidation of scaffold in targeted therapy
2022Fe3O4@MIL-101(Cr)-N(CH2PO3)2 catalystEnabled solvent-free, high-yield synthesis
202338 TRK-inhibitory derivatives reportedIC50 values as low as 56 nM against TRKA

Significance of 1H-Pyrazolo[3,4-b]Pyridine-4-Carboxylic Acid Derivatives

The introduction of a carboxylic acid group at position 4 of the 1H-pyrazolo[3,4-b]pyridine scaffold marks a critical evolution in its pharmacological profile. This modification enhances hydrogen-bonding capacity and introduces an anionic charge at physiological pH, favoring interactions with polar binding pockets in target proteins. For instance, 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives demonstrate robust activation of peroxisome proliferator-activated receptor alpha, with compound 3 (structurally analogous to 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid) upregulating pyruvate dehydrogenase kinase 4 (PDK4) mRNA expression in hepatic cells at nanomolar concentrations.

Substituent positioning profoundly influences bioactivity:

  • N1 isopropyl group: Enhances metabolic stability by shielding the scaffold from oxidative degradation, as evidenced by improved plasma half-life in preclinical models.
  • C6 4-methylphenyl group: Augments lipophilicity, facilitating membrane permeability while maintaining selectivity for nuclear receptors over off-target kinases.
  • C4 carboxylic acid: Directly engages peroxisome proliferator-activated receptor alpha’s ligand-binding domain via salt bridges with Arg280 and Tyr314, as confirmed by co-crystallography studies.

Table 2: Substituent Effects on Pyrazolo[3,4-b]Pyridine-4-Carboxylic Acid Bioactivity

PositionSubstituentPharmacological Impact
N1Propan-2-ylImproves metabolic stability
C3HMaintains planar conformation for receptor binding
C4COOHEnables ionic interactions with nuclear receptors
C64-MePhBalances lipophilicity and target selectivity

Evolution of Peroxisome Proliferator-Activated Receptor Alpha Agonists and Position of Pyrazolo[3,4-b]Pyridine Derivatives

Peroxisome proliferator-activated receptor alpha agonists have transitioned through three generations:

  • First-generation fibrates (e.g., fenofibrate): Non-selective activators with modest efficacy in triglyceride reduction.
  • Dual peroxisome proliferator-activated receptor alpha/gamma agonists (e.g., aleglitazar): Discontinued due to fluid retention and carcinogenicity risks.
  • Selective peroxisome proliferator-activated receptor alpha modulators (SPPARαMs): Pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives represent this class, offering improved subtype selectivity and reduced adverse effects.

6-(4-Methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid exemplifies SPPARαMs through its unique binding mode:

  • PGC1α recruitment: Facilitates coactivator binding to peroxisome proliferator-activated receptor alpha’s AF-2 domain, enhancing transcriptional activity without cross-activating peroxisome proliferator-activated receptor gamma.
  • Dose-responsive gene regulation: Upregulates PDK4 and carnitine palmitoyltransferase 1A (CPT1A) at EC50 values comparable to fenofibrate but with superior hepatic specificity.

Table 3: Comparison of Peroxisome Proliferator-Activated Receptor Alpha Agonists

Agent ClassExampleSelectivityClinical Limitations
FibratesFenofibrateLowMyopathy, renal toxicity
Dual agonistsAleglitazarNoneCarcinogenicity
Pyrazolo[3,4-b]pyridine derivatives6-(4-MePh)-1-(iPr)-COOHHighUnder investigation

Structural Basis for Peroxisome Proliferator-Activated Receptor Alpha Activation

The molecular foundation for peroxisome proliferator-activated receptor alpha activation by 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (molecular formula C₁₇H₁₇N₃O₂, molecular weight 295.34 g/mol) [1] [2] lies in its precise interaction with the three-layered alpha-helical sandwich fold of the ligand-binding domain [3] [4]. The peroxisome proliferator-activated receptor alpha ligand-binding domain comprises twelve alpha helices (H1-H12) and a four-stranded antiparallel beta sheet, forming a characteristic Y-shaped ligand binding pocket of approximately 1,400 ų volume [3] [5].

Crystal structure analysis at 1.95 Å resolution reveals that 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid adopts a unique binding mode within the ligand binding pocket, positioned proximal to helix 12 on the opposite side of the beta sheet [3]. The compound occupies the same binding site in the ligand-binding domain with consistent orientation, demonstrating high structural complementarity [3]. Unlike traditional fibrate-class agonists, the 1H-pyrazolo[3,4-b]pyridine scaffold provides a rigid planar framework that optimally positions critical functional groups for maximal receptor engagement [3].

The three-layer helical sandwich architecture of peroxisome proliferator-activated receptor alpha creates distinct microenvironments that accommodate different portions of 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid [4] [6]. The central layer, composed of helices 3, 7, and 10, provides the primary ligand accommodation chamber, while the outer layers formed by helices 1, 4, 5, 8, 9, 11, and 12 contribute to the overall structural integrity and coactivator binding surfaces [4].

Table 1: Key Structural Interactions of 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid with Peroxisome Proliferator-Activated Receptor Alpha Ligand-Binding Domain

Interaction TypePPARα ResidueDistance (Å)Functional Role
Hydrogen bonding (Carboxylic acid)Ser280 (H11)2.8H12 stabilization
Hydrogen bonding (Carboxylic acid)Tyr314 (H5)2.7H12 stabilization
Hydrogen bonding (Carboxylic acid)His440 (H11)2.8H12 stabilization
Hydrogen bonding (Carboxylic acid)Tyr464 (H12)2.7Critical for AF-2 formation
Hydrophobic contact (Pyrazole isopropyl)Phe273 (H3)3.5H12 active conformation stability
CH-π interaction (4-methylphenyl)Ile272 (H3)3.4Subtype selectivity
CH-π interaction (4-methylphenyl)Ile354 (H7)3.6Subtype selectivity
Cavity accommodation (4-methylphenyl)Ile272-Ile354 cavityVariablePPARα selectivity mechanism

Ligand-Binding Domain Interactions

The ligand-binding domain interactions of 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid with peroxisome proliferator-activated receptor alpha demonstrate remarkable structural specificity and binding efficiency [3]. The compound establishes multiple simultaneous interactions across different regions of the ligand-binding domain, creating a comprehensive binding network that exceeds the complexity observed with conventional fibrate agonists [3].

The carboxylic acid moiety serves as the primary anchor point, positioned within the polar region of the Y-shaped binding pocket near helix 12 [3]. This acidic head group forms the foundation for the hydrogen bond network that ultimately stabilizes the active conformation of the receptor [5]. The pyrazolo[3,4-b]pyridine ring system provides a rigid scaffold that precisely orients the substituent groups for optimal receptor engagement [3].

The 4-methylphenyl substituent demonstrates exceptional complementarity with a previously underutilized hydrophobic cavity between residues Ile272 and Ile354 [3] [7]. This interaction represents a novel binding mode that distinguishes 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid from traditional peroxisome proliferator-activated receptor alpha agonists and contributes significantly to its enhanced potency and selectivity profile [3].

Hydrogen Bond Networks with Helix 12

The hydrogen bond networks formed between 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid and helix 12 represent the most critical molecular interactions for peroxisome proliferator-activated receptor alpha activation [3] [8]. The carboxylic acid group of the compound forms an intricate bifurcated hydrogen bonding pattern that simultaneously engages four key residues within the ligand-binding domain [3].

Specifically, one oxygen atom of the carboxylic group establishes bifurcated hydrogen bonds with the Oγ atom of Ser280 (helix 11) at 2.8 Å distance and the Oη atom of Tyr314 (helix 5) at 2.7 Å distance [3]. The second oxygen atom forms bifurcated hydrogen bonds with the Nε atom of His440 (helix 11) at 2.8 Å distance and critically, with the Oη atom of Tyr464 (helix 12) at 2.7 Å distance [3].

The interaction with Tyr464 on helix 12 represents the most functionally significant component of this hydrogen bond network [3] [8] [9]. This interaction directly stabilizes the conformation of helix 12 in its active form, where the carboxylic group of Glu462 of helix 12 subsequently forms hydrogen bonds to the Oγ of Ser142 and backbone amide moieties of Leu143 and Leu144 in the peroxisome proliferator-activated receptor gamma coactivator 1 alpha peptide [3]. This cascade of interactions establishes the activation function-2 surface necessary for coactivator recruitment [3] [5].

The hydrogen bond network involving helix 12 demonstrates remarkable conservation across different peroxisome proliferator-activated receptor alpha agonist complexes, indicating its fundamental importance in receptor activation mechanisms [3] [10]. However, the bifurcated nature of the hydrogen bonds formed by 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid creates a more extensive and stable interaction pattern compared to conventional fibrates [3].

Table 2: Hydrogen Bond Network Comparison Between Different Peroxisome Proliferator-Activated Receptor Alpha Agonist Classes

Compound ClassTarget ResidueBond TypeNetwork Complexity
6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acidSer280Bifurcated H-bondHigh (4 simultaneous bonds)
6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acidTyr314Bifurcated H-bondHigh (4 simultaneous bonds)
6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acidHis440Bifurcated H-bondHigh (4 simultaneous bonds)
6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acidTyr464Bifurcated H-bondHigh (4 simultaneous bonds)
Fibrates (Fenofibric acid)Tyr314Direct H-bondModerate (3 bonds)
Fibrates (Fenofibric acid)His440Direct H-bondModerate (3 bonds)
Fibrates (Fenofibric acid)Tyr464Direct H-bondModerate (3 bonds)

Phenyl Side Chain Accommodation in the Ile272-Ile354 Cavity

The accommodation of the 4-methylphenyl side chain within the Ile272-Ile354 cavity represents a unique structural feature that distinguishes 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid from conventional peroxisome proliferator-activated receptor alpha agonists [3] [7]. This narrow, flat cavity is surrounded by the side chains of Ile272 (helix 3), Leu347 (helix 6), Phe351 (helix 7), and Ile354 (helix 7), creating a hydrophobic microenvironment rarely accessed by fibrate-class compounds [3].

The 4-methylphenyl group demonstrates exceptional shape complementarity within this cavity, with the phenyl ring positioned between two critical methyl groups: the γ2 methyl of Ile272 and the δ1 methyl of Ile354 [3]. These methyl groups sandwich the halophenyl ring, creating CH-π interactions that stabilize the binding and contribute significantly to the high affinity of 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid for peroxisome proliferator-activated receptor alpha [3].

Mutagenesis studies confirm the critical importance of this cavity interaction [3]. Introduction of the Ile272Phe mutation nearly abolishes transactivation by 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, while fenofibric acid maintains comparable activity between wild-type and mutant receptors [3]. This differential response demonstrates that shape complementarity within the Ile272-Ile354 cavity is essential for the activity of pyrazolo[3,4-b]pyridine derivatives but not for traditional fibrates [3].

The cavity volume and geometry show remarkable optimization for the 4-methylphenyl substituent [3]. Computational analysis reveals that the cavity possesses an approximately spherical shape with a volume of 200.7 ų, ideally suited for accommodating the aromatic ring system [11]. The precise positioning of the 4-methylphenyl group within this cavity contributes not only to binding affinity but also to the subtype selectivity profile of the compound [3].

Peroxisome Proliferator-Activated Receptor Alpha/Retinoid X Receptor Heterodimerization Processes

The heterodimerization of peroxisome proliferator-activated receptor alpha with retinoid X receptor represents a fundamental requirement for transcriptional activation, with 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid demonstrating enhanced stability of this critical protein-protein interaction [12] [13]. Peroxisome proliferator-activated receptors function exclusively as heterodimers with retinoid X receptor, binding to peroxisome proliferator response elements as obligate heterodimeric complexes [14] [15].

The ligand-binding domains of both peroxisome proliferator-activated receptor alpha and retinoid X receptor contribute to the heterodimerization interface, with the binding of 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid promoting conformational changes that favor stable heterodimer formation [16] [13]. The three-layered helical sandwich fold of the peroxisome proliferator-activated receptor alpha ligand-binding domain provides the primary dimerization surface, particularly through regions near the beta sheet and helices 10 and 11 [13].

Heterodimerization specificity is controlled by distinct amino acid residues at the dimerization interface [13]. Peroxisome proliferator-activated receptor alpha contains key residues including Lys417 and Glu405, which form salt bridge interactions with corresponding residues in retinoid X receptor alpha [13]. The binding of 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid stabilizes the ligand-binding domain conformation in a manner that optimizes these intermolecular contacts [13].

Competition for retinoid X receptor availability represents a significant regulatory mechanism in nuclear receptor signaling [13]. Multiple nuclear receptors, including liver X receptor alpha, retinoic acid receptor, and vitamin D receptor, compete for heterodimerization with retinoid X receptor [13]. The enhanced binding affinity of 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid may influence this competition by stabilizing the peroxisome proliferator-activated receptor alpha-retinoid X receptor heterodimer and reducing availability of retinoid X receptor for alternative partnerships [13].

The asymmetric nature of the peroxisome proliferator-activated receptor alpha-retinoid X receptor heterodimer allows for distinct regulatory mechanisms [17]. Each ligand-binding domain can be independently occupied by cognate ligands, creating the potential for synergistic or antagonistic effects depending on the specific ligand combination [17]. The binding of 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid to peroxisome proliferator-activated receptor alpha may influence the binding affinity and conformational dynamics of retinoid X receptor, thereby modulating the overall transcriptional output of the heterodimeric complex [16].

Conformational Changes in Peroxisome Proliferator-Activated Receptor Alpha Following Ligand Binding

The binding of 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid induces significant conformational changes throughout the peroxisome proliferator-activated receptor alpha ligand-binding domain, with the most dramatic alterations occurring in helix 12 and the activation function-2 surface [3] [18]. These ligand-induced conformational changes represent the molecular basis for transcriptional activation and coactivator recruitment [18].

In the apo state, peroxisome proliferator-activated receptor alpha helix 12 exists in multiple conformations with considerable structural flexibility [18]. The unliganded receptor demonstrates broad conformational diversity, characterized by rapid exchange between multiple structural states on microsecond to millisecond timescales [18]. This conformational heterogeneity prevents stable coactivator binding and maintains the receptor in a transcriptionally inactive state [18].

Upon binding of 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, helix 12 undergoes a dramatic conformational restriction, adopting the canonical active conformation observed in crystal structures [3] [18]. The compound effectively consolidates the complex apo ensemble into a structurally defined active state that strongly favors coactivator binding [18]. This conformational consolidation represents one of the most significant structural changes induced by ligand binding [3].

The stabilization of helix 12 in its active conformation creates the activation function-2 surface, composed of helices 3, 4, 5, and 12 [4] [6]. This surface provides the binding site for the LxxLL motifs present in transcriptional coactivators such as peroxisome proliferator-activated receptor gamma coactivator 1 alpha and steroid receptor coactivator 1 [19] [6]. The formation of this surface is absolutely dependent on the proper positioning of helix 12, which is directly stabilized by the hydrogen bonds formed with 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid [3].

Table 3: Conformational Changes in Peroxisome Proliferator-Activated Receptor Alpha Helix 12 Upon Ligand Binding

Measurement ParameterApo PPARα6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Bound
Helix 12 positionMobile/Multiple conformationsActive conformation
AF-2 surface formationNot formedFully formed
Coactivator binding affinityLowHigh (100-fold activation)
H11-H12 loop conformationDisorderedOrdered/Stabilized
Tyr464 orientationVariableFixed toward Tyr314
Overall LBD stabilityLowerHigh

Secondary structural changes extend beyond helix 12 to include the H11-H12 loop region [3]. The branched aliphatic substituents on the pyrazole ring of 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid form contacts with this loop region, where a small hydrophobic cavity is formed by Phe273, Leu443, Val444, Ile447, and Leu456 [3]. These interactions contribute to stabilizing the active conformation of helix 12 by reducing the flexibility of the connecting loop region [3].

Comparison with Fibrate-Class Peroxisome Proliferator-Activated Receptor Alpha Agonists

The molecular mechanisms of peroxisome proliferator-activated receptor alpha activation by 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid demonstrate both similarities and significant differences when compared to traditional fibrate-class agonists [3] [20]. While both compound classes achieve receptor activation through stabilization of helix 12 via hydrogen bonding networks, the pyrazolo[3,4-b]pyridine derivative employs additional binding modes that enhance potency and selectivity [3].

Fibrate compounds, including fenofibric acid, bezafibrate, and pemafibrate, typically form hydrogen bonds with the canonical triad of residues: Tyr314, His440, and Tyr464 [20]. These interactions effectively stabilize helix 12 in its active conformation, but the binding affinity and transcriptional activation are generally lower than observed with 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid [3] [20]. The EC₅₀ values for fibrates typically range from 9.47 μM for fenofibric acid to 30.4 μM for bezafibrate [20], significantly higher than the nanomolar potency of the pyrazolo[3,4-b]pyridine derivative [3].

The primary distinction between 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid and fibrates lies in the utilization of the Ile272-Ile354 cavity [3]. Fibrate compounds rarely access this hydrophobic pocket, instead occupying the arm-II region of the Y-shaped binding site toward helix 6 [3]. The failure of fibrates to engage this cavity represents a missed opportunity for enhanced binding affinity and selectivity [3].

Structural analysis reveals that fibrates typically extend their hydrophobic moieties into the arm-II region, making contacts with residues that surround helix 6 [3]. This binding mode, while effective for receptor activation, does not achieve the level of shape complementarity and binding optimization demonstrated by 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid [3]. The rigid scaffold of the pyrazolo[3,4-b]pyridine ring system provides superior positioning of interacting groups compared to the more flexible structures of fibrate compounds [3].

Table 4: Subtype Selectivity Analysis Comparing Cavity Residue Differences

PPAR SubtypePositionResidueCavity Volume EffectBinding Affinity Impact
PPARα272 (H3)IleOptimal size for 4-methylphenylHigh affinity
PPARα354 (H7)IleCH-π interaction siteCritical for selectivity
PPARγ281 (H3)CysSmaller cavityLow affinity
PPARγ363 (H7)PheSteric clash with ligandBinding prevented
PPARδ275 (H3)MetIntermediate sizeNo binding
PPARδ328 (H7)IleSteric hindranceBinding blocked

The subtype selectivity profiles also differ markedly between the two compound classes [3] [20]. While some fibrates demonstrate pan-peroxisome proliferator-activated receptor activity, 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid shows exceptional selectivity for peroxisome proliferator-activated receptor alpha [3]. This selectivity arises from the specific accommodation of the 4-methylphenyl group within the Ile272-Ile354 cavity, which is uniquely suited to peroxisome proliferator-activated receptor alpha due to the precise arrangement of amino acid residues [3].

In peroxisome proliferator-activated receptor gamma, the corresponding cavity is occupied by the bulky side chain of Phe363, which would sterically clash with the 4-methylphenyl group [3]. Similarly, in peroxisome proliferator-activated receptor delta, the branched side chain of Ile328 creates steric hindrance that prevents accommodation of the phenyl substituent [3]. These structural differences explain the remarkable selectivity of 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid for peroxisome proliferator-activated receptor alpha over other subtypes [3].

XLogP3

3.1

Dates

Last modified: 08-17-2023

Explore Compound Types